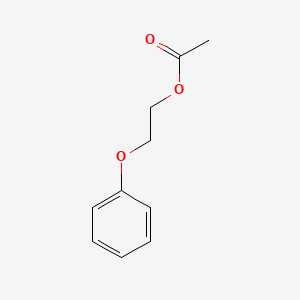

2-Phenoxyethyl acetate

Description

Historical Perspectives in Phenoxyethyl Ester Chemistry

The exploration of phenoxyethyl esters is rooted in the broader history of ester synthesis and the study of aromatic compounds. While specific historical accounts detailing the initial discovery and synthesis of 2-phenoxyethyl acetate (B1210297) are not extensively documented in readily available literature, the foundational chemistry that enables its creation has been established for well over a century. The Fischer-Speier esterification method, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, was first described in 1895 and laid the groundwork for the synthesis of a vast array of esters, including those derived from phenoxyethanol (B1677644).

Early research into phenoxyethanol and its derivatives was likely driven by the pursuit of new solvents, plasticizers, and compounds with interesting sensory properties. A 1948 publication in the Journal of Pharmacology and Experimental Therapeutics mentions beta-phenoxyethyl acetate, indicating its presence in scientific study by the mid-20th century. thegoodscentscompany.comlookchem.com The synthesis of related compounds, such as phenoxyethyl benzoate (B1203000), through the refluxing of benzoic acid and 2-phenoxyethanol (B1175444), further illustrates the application of established esterification techniques to this class of compounds. researchgate.net The development of industrial processes for producing phenoxyethanol, a key precursor, often involved the reaction of phenol (B47542) with ethylene (B1197577) oxide. unibo.it This reaction, however, sometimes resulted in products with undesirable odors due to catalyst residues, a challenge for its use in fragrance applications. unibo.it

Significance of 2-Phenoxyethyl Acetate in Contemporary Chemical Science

In contemporary chemical science, this compound and its structural relatives are recognized for their diverse applications, which stem from their unique combination of an aromatic ring, an ether linkage, and an ester group. This compound serves as a valuable intermediate in various organic syntheses. ontosight.ai For instance, it can be used to produce 1-acetoxy-2-(4-acetylphenoxy)ethane. lookchem.com

Its pleasant, slightly sweet, and floral odor has led to its use in the fragrance and cosmetics industries. thegoodscentscompany.comontosight.ai Beyond its aromatic properties, this compound is also utilized as a solvent. ontosight.ai Research has also explored its role in the preparation of photosensitizers and photopolymerization initiators. lookchem.com

Furthermore, the broader class of phenoxyethyl esters is a subject of ongoing research. For example, various 2-phenoxyethyl benzoates have been synthesized and studied for their potential biological activities. najah.edu The study of related compounds like 2-phenoxyethyl acrylate (B77674) highlights the ongoing interest in modifying the core structure to achieve specific properties for applications in materials science, such as in the development of UV-curing coatings and hydrogels. researcher.life

Classification within Organic Esters and Aromatic Compounds

From a chemical classification standpoint, this compound belongs to two principal categories: organic esters and aromatic compounds.

Organic Ester: An ester is a chemical compound derived from an acid (organic or inorganic) in which at least one –OH (hydroxyl) group is replaced by an –O–alkyl (alkoxy) group. In the case of this compound, it is the acetate ester of 2-phenoxyethanol. The ester functional group is characterized by a carbon atom double-bonded to one oxygen atom and single-bonded to another oxygen atom, which is in turn bonded to another carbon atom. This structure is central to its chemical reactivity and physical properties.

Aromatic Compound: The presence of the phenoxy group (a phenyl ring attached to an oxygen atom) classifies this compound as an aromatic compound. evitachem.com Aromatic compounds are characterized by the presence of one or more planar ring systems containing delocalized pi electrons. This aromaticity imparts significant stability to the molecule and influences its chemical behavior, including its reactions and spectroscopic properties.

The combination of the ester and aromatic functionalities within a single molecule gives this compound a distinct set of properties that make it a subject of interest in both academic research and industrial applications.

Below is a table summarizing some of the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 231 °C to 273.02°C (estimates vary) |

| Flash Point | 141 °C |

| Density | 1.11 g/cm³ (at 20 °C) |

| CAS Number | 6192-44-5 |

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenoxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-9(11)12-7-8-13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFKYDMBUMLWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863706 | |

| Record name | 2-Phenoxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6192-44-5 | |

| Record name | Ethanol, 2-phenoxy-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6192-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxyethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenoxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENOXYETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCC4DJI6TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for 2 Phenoxyethyl Acetate

Established Synthetic Pathways for 2-Phenoxyethyl Acetate (B1210297)

The synthesis of 2-Phenoxyethyl acetate is primarily achieved through two distinct and well-documented chemical routes: esterification reactions and ring-opening reactions.

Esterification Reactions for this compound Production

Esterification represents a fundamental and widely utilized method for producing this compound. This process typically involves the reaction of 2-phenoxyethanol (B1175444) with an acetylating agent, such as acetic acid or a more reactive derivative like acetyl chloride. The general reaction sees the hydroxyl group of 2-phenoxyethanol reacting with the acetylating agent to form the ester and a byproduct (water or hydrochloric acid, depending on the agent).

One common approach is the direct esterification of 2-phenoxyethanol with acetic acid. To drive the chemical equilibrium towards the formation of the ester product, the reaction is often conducted under specific conditions, such as reflux, and in the presence of a catalyst. Another route involves reacting 2-phenoxyethanol with acyl chlorides, like acetyl chloride, in anhydrous conditions to achieve the desired ester.

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and product separation within a single unit. This method is particularly effective for equilibrium-limited reactions like esterification, as the continuous removal of a byproduct (typically water) from the reaction zone shifts the equilibrium towards the product side, enhancing conversion and yield.

While specific studies detailing the reactive distillation of this compound are not prevalent in the provided research, the methodology has been successfully applied to the synthesis of the structurally similar compound, 2-phenylethyl acetate, which serves as an illustrative example of the technology. chemicalpapers.comresearchgate.net In this process, 2-phenylethanol (B73330) is reacted with acetic acid in a reactive distillation column. chemicalpapers.comresearchgate.net

Key aspects of this process include:

Process Modeling : The feasibility and optimization of the reactive distillation process are often evaluated using simulation software like Aspen Plus. chemicalpapers.comresearchgate.net Thermodynamic models, such as NRTL-HOC, are used to describe the system's phase equilibria. chemicalpapers.com

Equilibrium Shift : The primary objective is to shift the chemical equilibrium in favor of the desired ester product and achieve high purity. chemicalpapers.com

Entrainers : An inert component, such as n-pentane or toluene, may be used as an entrainer. chemicalpapers.comaidic.it Toluene, for instance, forms a minimum boiling azeotrope with water, facilitating its continuous removal and helping to control the temperature in the reactive section of the column. aidic.it

This approach has been shown to be a promising alternative to conventional batch processes for similar esters, offering potential reductions in equipment size and improved process economy. researchgate.net

Catalysts are crucial in the esterification of 2-phenoxyethanol, as they increase the reaction rate and improve efficiency. A variety of catalysts, both homogeneous and heterogeneous, have been employed.

Acid Catalysts : Conventional acid catalysts like sulfuric acid are frequently used to protonate the carbonyl oxygen of the acetic acid, enhancing its electrophilicity and facilitating the reaction.

Base Catalysts : In reactions involving more reactive acylating agents like acetyl chloride, a base such as triethylamine (B128534) is used as a catalyst.

Solid Acid Catalysts : To overcome issues associated with homogeneous catalysts (e.g., corrosion, separation difficulties), solid acid catalysts are a focus of research. Examples include:

Ion Exchange Resins : "Amberlyst-15," a strong acidic ion exchange resin, has proven to be a promising catalyst for esterification reactions due to its high activity, selectivity, and reusability. aidic.it

Borated Zirconia : Zirconium oxide doped with boron has been studied as a catalyst for the acetylation of alcohols, including 2-phenoxyethanol. These solids exhibit strong acidity and can be optimized by altering preparation conditions like boron concentration and calcination temperature.

Supported Heteropolyacids : Heteropolyacids (HPAs) like tungstophosphoric acid (TPA) and tungstosilicic acid (TSA) supported on materials like titania have been synthesized and evaluated. unibo.it These catalysts possess high Brönsted acidity and thermal stability, making them effective for esterification. unibo.it Research suggests the reaction mechanism involves a protonated intermediate of the carboxylic acid, which is then attacked by the 2-phenoxyethanol. unibo.it

The choice of catalyst depends on the specific reactants, reaction conditions, and desired process efficiencies, including catalyst recovery and reuse.

Reactive Distillation Techniques in this compound Synthesis

Novel and Green Synthesis Approaches for this compound and Related Esters

Recent research has focused on developing environmentally benign and efficient synthesis methods for phenoxyethyl esters, moving away from hazardous reactants toward biocatalysis and sustainable feedstocks.

The use of enzymes as biocatalysts for ester synthesis in aqueous media represents a significant advancement in green process technology. nih.gov While water is an ideal green solvent, it presents a challenge for most biocatalysts due to the potential for the thermodynamically favored hydrolysis reaction, which is the reverse of the desired esterification. rsc.orgresearchgate.net However, certain enzymes, such as acyltransferases, exhibit a kinetic preference for the synthesis reaction over hydrolysis, making them suitable for these applications. researchgate.net

A novel synthesis technology for 2-phenethyl acetate, an ester related to this compound, was developed using an acyltransferase from Mycobacterium smegmatis (MsAcT) in water. rsc.org This approach highlights the potential for producing esters in an aqueous environment, minimizing the need for organic solvents. nih.gov

To further enhance the efficiency and selectivity of enzymatic synthesis in water, biocatalyst immobilization has proven to be an effective strategy. europa.eucreative-enzymes.com Immobilization involves confining the enzyme to a solid support, which can stabilize the enzyme, simplify its separation from the reaction mixture, and allow for its reuse over multiple cycles. europa.eu

In the synthesis of 2-phenethyl acetate, the M. smegmatis acyltransferase (MsAcT) was immobilized by entrapping it within a tetramethoxysilane (B109134) gel network. nih.govrsc.org This immobilization process is significant because it alters the microenvironment around the enzyme's active site. nih.gov The modification resulted in a 6.33-fold increase in the enzyme's selectivity for the transesterification reaction (synthesis) over the competing hydrolysis reaction. rsc.orgresearchgate.net This enhanced selectivity is crucial for achieving high product yields in an aqueous medium. nih.gov Other immobilization techniques, such as attachment to activated carbon or the formation of cross-linked enzyme aggregates (CLEAs), have also been shown to improve biocatalyst stability and performance for ester synthesis. creative-enzymes.comnih.gov

Systematic optimization of reaction parameters is critical for maximizing the yield and efficiency of enzymatic transesterification. For the synthesis of 2-phenethyl acetate using immobilized MsAcT, several key parameters were optimized. The study identified vinyl acetate as the most effective acyl donor. rsc.orgresearchgate.net

The optimal conditions were determined using Response Surface Methodology (RSM), a common technique for process optimization. nih.gov The highest conversion rate was achieved under the specific conditions detailed in the table below.

Table 1: Optimized Parameters for Enzymatic Synthesis of 2-Phenethyl Acetate

| Parameter | Optimal Value |

|---|---|

| Acyl Donor | Vinyl Acetate |

| Molar Ratio (Vinyl Acetate:Alcohol) | 2:1 |

| Water Content (w/w) | 80% |

| Temperature | 40 °C |

| Reaction Time | 30 min |

| Resulting Conversion Rate | 99.17% |

Data sourced from multiple studies on the enzymatic synthesis of 2-phenethyl acetate. nih.govrsc.orgresearchgate.net

Under these optimized conditions, the immobilized MsAcT biocatalyst demonstrated excellent operational stability, proving effective for up to 10 recycling batches. nih.govrsc.org This reusability is a key advantage of immobilized enzymes, contributing to the economic viability of the process. nih.gov

A key green chemistry strategy involves utilizing carbon dioxide (CO2) as a C1 feedstock to replace toxic compounds. unibo.itspecificpolymers.com The synthesis of cyclic carbonates through the cycloaddition of CO2 to epoxides is a 100% atom-efficient reaction that serves as a cornerstone of this approach. bohrium.comrecodeh2020.eu These cyclic carbonates, such as ethylene (B1197577) carbonate (EC), are valuable intermediates for producing fine chemicals, including the precursor to this compound, 2-phenoxyethanol. unibo.itspecificpolymers.com

An alternative route to 2-phenoxyethanol involves the reaction of phenol (B47542) with ethylene carbonate, which avoids the direct use of more hazardous reactants. unibo.it This reaction can be catalyzed by alkalies or, more recently, by heterogeneous catalysts like Na-mordenite. unibo.it

Data sourced from a study on sustainable processes for the synthesis of phenolics. unibo.itresearchgate.net

This methodology, which starts with CO2 to form a cyclic carbonate intermediate, represents a more sustainable pathway for producing the necessary precursors for this compound. unibo.it

Enzymatic Synthesis of Phenoxyethyl Esters in Aqueous Media

Biocatalyst Immobilization for Enhanced Selectivity

Derivatization Strategies of this compound

Derivatization involves modifying a core chemical structure to produce new compounds with potentially different properties. For this compound, derivatization strategies primarily focus on its precursor, 2-phenoxyethanol, reacting the alcohol group to form a variety of other esters.

A straightforward derivatization strategy is the synthesis of a library of novel aromatic esters from 2-phenoxyethanol. In one study, 2-phenoxyethanol was reacted with twelve different substituted benzoic acids via Fischer esterification to produce the corresponding benzoate (B1203000) esters. najah.edu

The general procedure involved reacting 2-phenoxyethanol with a substituted benzoic acid derivative in the presence of an acid catalyst. najah.edu The resulting esters were then purified and their chemical structures were confirmed using analytical techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (1H-NMR).

Table 3: Examples of Synthesized Aromatic Esters from 2-Phenoxyethanol

| Reactant (Substituted Benzoic Acid) | Synthesized Ester Product |

|---|---|

| 2-Nitrobenzoic acid | 2-Phenoxyethyl 2-nitrobenzoate |

| 3-Nitrobenzoic acid | 2-Phenoxyethyl 3-nitrobenzoate |

| 4-Nitrobenzoic acid | 2-Phenoxyethyl 4-nitrobenzoate |

| 2-Bromobenzoic acid | 2-Phenoxyethyl 2-bromobenzoate |

| 3-Bromobenzoic acid | 2-Phenoxyethyl 3-bromobenzoate |

| 4-Methoxybenzoic acid | 2-Phenoxyethyl 4-methoxybenzoate |

Data sourced from research on the preparation of aromatic esters of 2-phenoxyethanol. najah.eduresearchgate.net

This approach demonstrates the versatility of 2-phenoxyethanol as a platform molecule for creating a diverse range of aromatic esters, expanding the chemical space beyond this compound. Another study showed the derivatization of 2-phenoxyethanol with MSTFA:TMCS to create a trimethylsilyl (B98337) (TMS) ether derivative for analytical purposes. nih.gov

Formation of Xanthate Complexes from 2-Phenoxyethyl Xanthate

The synthesis of transition metal complexes using 2-phenoxyethyl xanthate as a ligand has been a subject of significant research interest. These studies have led to the formation of novel complexes with various transition metals, primarily through the reaction of a potassium 2-phenoxyethyl xanthate salt with metal(II) chlorides. researchgate.netedu.krd The resulting complexes often exhibit interesting geometries and properties, with potential applications in fields such as antioxidant and antibacterial research. researchgate.netresearchgate.net

The general synthetic route involves the direct combination of metal(II) salts like manganese(II) chloride tetrahydrate, iron(II) chloride hexahydrate, cobalt(II) chloride hexahydrate, or nickel(II) chloride hexahydrate with the potassium 2-phenoxyethyl xanthate ligand. researchgate.net This typically results in the formation of neutral complexes with the general formula [M(2-PhOEtXant)₂], where M represents the divalent metal ion (Mn, Fe, Co, Ni, Cu, Zn) and 2-PhOEtXant is the 2-phenoxyethyl xanthate ligand. researchgate.netdntb.gov.ua

Characterization of these complexes has been extensively carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial in determining the coordination mode of the xanthate ligand. The spectra of the complexes typically show the absence of the S-H stretching band and a shift in the C-S and C-O-C stretching vibrations compared to the free ligand, indicating that the ligand coordinates to the metal ion in a bidentate fashion through the sulfur atoms. dntb.gov.ua

Electronic spectra (UV-Vis) and magnetic moment measurements have been instrumental in elucidating the geometry of the synthesized complexes. For instance, studies have suggested a tetrahedral geometry for complexes with the formula [M(PhOEtXant)₂]. dntb.gov.ua Molar conductance measurements have confirmed the non-electrolytic nature of these complexes. dntb.gov.ua

Furthermore, the coordination sphere of these metal xanthates can be expanded by the addition of neutral nitrogen-donating ligands, forming adducts. edu.krd This involves reacting the pre-formed [M(2-PhOEtXant)₂] complexes with ligands such as pyridine, piperidine, quinoline, ethylenediamine, or 1,10-phenanthroline. researchgate.netedu.krd The resulting adducts, with the general formula [M(2-PhOEtXant)₂·nL] (where L is the nitrogen base and n can be 1 or 2), often exhibit an octahedral geometry. edu.krdresearchgate.net The formation of these adducts is typically confirmed by changes in the electronic spectra and magnetic properties compared to the parent complexes. edu.krd

Detailed research findings on the synthesis of these complexes are summarized in the tables below.

Table 1: Synthesis of Metal(II) 2-Phenoxyethyl Xanthate Complexes

| Metal Ion (M) | Reactants | General Formula | Proposed Geometry | Reference |

| Mn(II) | MnCl₂·4H₂O + K(2-PhOEtXant) | [Mn(PhOEtXant)₂] | Tetrahedral | dntb.gov.ua |

| Fe(II) | FeCl₂·6H₂O + K(2-PhOEtXant) | [Fe(PhOEtXant)₂] | Tetrahedral | dntb.gov.ua |

| Co(II) | CoCl₂·6H₂O + K(2-PhOEtXant) | [Co(PhOEtXant)₂] | Tetrahedral | dntb.gov.ua |

| Ni(II) | NiCl₂·6H₂O + K(2-PhOEtXant) | [Ni(PhOEtXant)₂] | Tetrahedral | dntb.gov.ua |

| Cu(II) | CuCl₂·2H₂O + K(2-PhOEtXant) | [Cu(PhOEtXant)₂] | Tetrahedral | dntb.gov.ua |

| Zn(II) | ZnCl₂·2H₂O + K(2-PhOEtXant) | [Zn(PhOEtXant)₂] | Tetrahedral | dntb.gov.ua |

Table 2: Formation of Adducts from Metal(II) 2-Phenoxyethyl Xanthate Complexes

| Parent Complex | Nitrogen Base (L) | Molar Ratio (Complex:L) | General Formula | Proposed Geometry | Reference |

| [Mn(2-PhOEtXant)₂] | Pyridine | 1:2 | [Mn(2-PhOEtXant)₂(Py)₂] | Octahedral | researchgate.net |

| [Fe(2-PhOEtXant)₂] | Pyridine | 1:2 | [Fe(2-PhOEtXant)₂(Py)₂] | Octahedral | researchgate.netresearchgate.net |

| [Co(2-PhOEtXant)₂] | 1,10-Phenanthroline | 1:1 | [Co(2-PhOEtXant)₂(Phen)] | Octahedral | researchgate.netresearchgate.net |

| [Co(2-PhOEtXant)₂] | Quinoline | 1:2 | [Co(2-PhOEtXant)₂(Quino)₂] | Octahedral | researchgate.net |

| [Ni(2-PhOEtXant)₂] | Ethylenediamine | 1:1 | [Ni(2-PhOEtXant)₂(en)] | Octahedral | researchgate.net |

| [Ni(2-PhOEtXant)₂] | Pyridine | 1:2 | [Ni(2-PhOEtXant)₂(Py)₂] | Octahedral | researchgate.net |

| [Ni(2-PhOEtXant)₂] | Quinoline | 1:2 | [Ni(2-PhOEtXant)₂(Quino)₂] | Octahedral | researchgate.net |

Computational studies, such as Density Functional Theory (DFT), have also been employed to provide further insights into the geometry, bond lengths, bond angles, and electronic characteristics of these synthesized compounds, supporting the experimental data. edu.krddntb.gov.ua

Advanced Analytical Characterization of 2 Phenoxyethyl Acetate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Phenoxyethyl acetate (B1210297). By analyzing the interaction of the compound with electromagnetic radiation, these techniques provide a unique fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2-Phenoxyethyl acetate.

¹H-NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenoxy group, the protons of the ethyl chain, and the protons of the acetate group are observed.

¹³C-NMR spectroscopy provides information about the different carbon atoms within the molecule. The spectrum of this compound shows characteristic peaks for the carbonyl carbon of the acetate group, the carbons of the aromatic ring, and the carbons of the ethyl chain. nih.gov

Table 1: ¹³C-NMR Spectral Data for this compound

| Chemical Shift (ppm) | Intensity |

|---|---|

| 170.80 | 259.00 |

| 137.86 | 338.00 |

| 128.88 | 1000.00 |

| 128.50 | 945.00 |

| 126.56 | 493.00 |

| 64.88 | 532.00 |

| 20.83 | 274.00 |

Source: PubChem nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key vibrational frequencies include a strong absorption band for the C=O (carbonyl) stretch of the ester group, C-O stretching vibrations, and bands corresponding to the aromatic ring. figshare.comresearcher.life

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. This compound exhibits absorption in the ultraviolet region due to the presence of the aromatic phenoxy group. This technique can be useful for quantitative analysis and for studying the electronic properties of the compound.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of the molecule and its fragments. In the mass spectrum of this compound, the molecular ion peak [M]+ is observed, confirming its molecular weight. nih.govchemspider.com The fragmentation pattern, which shows characteristic fragment ions, further aids in the structural confirmation of the compound. Common fragments observed include those corresponding to the loss of the acetate group and cleavage of the ether bond. nih.gov

Table 2: Top 5 Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity |

|---|---|

| 43 | 99.99 |

| 87 | 77.86 |

| 77 | 20.60 |

| 94 | 15.22 |

| 51 | 11.58 |

Source: PubChem nih.gov

UV-Visible Spectroscopy

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in biological samples such as blood and urine. oup.comnih.gov This technique combines the separation power of gas chromatography with the detection specificity of tandem mass spectrometry.

The methodology typically involves an extraction step to isolate the analyte from the biological matrix, followed by derivatization if necessary to improve its volatility and chromatographic behavior. oup.com The sample is then injected into the GC system, where this compound is separated from other components based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, providing excellent selectivity and sensitivity for quantification, even at low concentrations. vscht.cz This makes GC-MS/MS a valuable tool for pharmacokinetic and metabolism studies. oup.com

High-Performance Liquid Chromatography (HPLC) based methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose due to the compound's moderate polarity. pensoft.net

A typical RP-HPLC method for the analysis of this compound would employ a C18 stationary phase, which provides excellent separation for aromatic esters. pensoft.netimpactfactor.org The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.comchromatographyonline.com The ratio of the organic solvent to water is optimized to achieve a suitable retention time and resolution from other components in a mixture. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for the analysis of simple mixtures containing this compound. For more complex samples, a gradient elution, where the solvent composition is changed over time, may be necessary to achieve optimal separation. chromatographyonline.com

Detection is most commonly performed using an ultraviolet (UV) detector, as the phenyl group in this compound exhibits strong absorbance in the UV region, typically around 214 nm to 260 nm. chromatographyonline.com The selection of the specific wavelength can be optimized to maximize sensitivity and selectivity. The method is validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable and reproducible results. pensoft.net

Table 1: Representative HPLC Method for this compound Analysis

| Parameter | Condition |

| Chromatographic Mode | Reversed-Phase HPLC |

| Stationary Phase | C18 (e.g., Kintex 5µm EVO C18, 100 x 4.6 mm) pensoft.net |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40, v/v) pensoft.net |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min pensoft.net |

| Column Temperature | 25 °C pensoft.net |

| Detection | UV at 240 nm pensoft.net |

| Injection Volume | 10 µL |

This method is robust for the routine quality control of this compound and for its determination in various matrices. pensoft.net

X-Ray Diffraction Studies for Crystalline Structures

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic arrangement in a crystalline solid. tandfonline.com For a molecule like this compound, single-crystal X-ray diffraction would provide precise information on its conformation, bond lengths, bond angles, and the nature of intermolecular interactions in the solid state.

As of the current literature survey, a single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD). researchgate.netwisc.edu However, the analysis of closely related compounds, such as 2-phenoxyethyl 2-hydroxybenzoate, can provide valuable insights into the likely structural features of this compound. iucr.org In the structure of 2-phenoxyethyl 2-hydroxybenzoate, the molecule adopts a specific conformation in the crystal lattice, and its packing is stabilized by various intermolecular interactions. iucr.org

Should a crystal structure of this compound be determined, it would be expected to crystallize in a common space group for organic molecules, such as P2₁/c or P-1. nih.gov The flexible ether linkage and the ester group would likely lead to a non-planar conformation of the molecule. The crystal packing would be influenced by weak intermolecular forces, such as van der Waals interactions and potentially C-H···O hydrogen bonds involving the ester and ether oxygen atoms.

Table 2: Illustrative Crystallographic Data for a Related Phenoxyethyl Compound (2-phenoxyethyl 2-hydroxybenzoate)

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄O₄ iucr.org |

| Crystal System | Triclinic iucr.org |

| Space Group | P-1 iucr.org |

| a (Å) | 5.3317 (3) iucr.org |

| b (Å) | 11.0927 (7) iucr.org |

| c (Å) | 11.3125 (7) iucr.org |

| α (°) | 76.112 (2) iucr.org |

| β (°) | 82.870 (2) iucr.org |

| γ (°) | 80.128 (2) iucr.org |

| Volume (ų) | 637.5 iucr.org |

| Z | 2 iucr.org |

This data for a related structure underscores the type of detailed structural information that could be obtained for this compound through single-crystal X-ray diffraction.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the properties of molecules, complementing experimental data. For this compound, methods like Density Functional Theory (DFT) and Hirshfeld analysis are particularly useful.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict the optimized geometry, electronic properties, and vibrational frequencies of molecules. For a flexible molecule like this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G**), can determine its most stable conformation. mdpi.comnih.gov

The geometry optimization process identifies the lowest energy structure, providing theoretical values for bond lengths, bond angles, and dihedral angles. mdpi.com These calculations would likely show that the ethyl acetate and phenoxy groups are not coplanar due to the flexibility of the C-O-C ether linkage.

Furthermore, DFT calculations yield important electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. rsc.org A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester and ether groups, indicating their role as potential sites for electrophilic attack.

Table 3: Predicted Parameters from DFT Analysis of this compound

| Parameter | Predicted Information |

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the most stable conformer. |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. rsc.org |

| Dipole Moment | Measure of the overall polarity of the molecule. |

| Mulliken Charges | Distribution of partial charges on each atom. |

| Vibrational Frequencies | Theoretical infrared spectrum for comparison with experimental data. |

These computational results provide a detailed picture of the molecule's intrinsic properties, which can be correlated with its observed chemical behavior. rsc.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of a promolecule. mdpi.comacs.org While no crystal structure for this compound is currently available to perform this analysis directly, we can infer the likely interactions based on studies of other aromatic esters. mdpi.comresearchgate.net

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, representing potential hydrogen bonds or other strong interactions. mdpi.com Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. researchgate.net

For this compound, the Hirshfeld analysis would be expected to reveal several key interactions:

H···H contacts: These are generally the most abundant interactions, arising from the numerous hydrogen atoms in the molecule, and would likely cover a large area of the Hirshfeld surface. acs.org

C-H···O interactions: Weak hydrogen bonds between the hydrogen atoms of the phenyl ring or the ethyl group and the oxygen atoms of the ester or ether functionalities are expected to play a significant role in the crystal packing. researchgate.net

C-H···π interactions: The electron-rich phenyl ring can interact with hydrogen atoms of neighboring molecules, contributing to the stability of the crystal structure.

π···π stacking: Interactions between the aromatic rings of adjacent molecules, if they are arranged in a parallel or offset fashion, could also be present. mdpi.com

Table 4: Predicted Intermolecular Interactions for this compound from Hirshfeld Analysis Analogy

| Interaction Type | Description | Expected Contribution |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | Most significant contribution to the overall surface area. acs.org |

| C-H···O | Weak hydrogen bonds involving ester and ether oxygens. | Significant, appearing as distinct "wings" on the fingerprint plot. |

| C-H···π | Hydrogen atoms interacting with the face of the phenyl ring. | Moderate contribution, depending on the packing arrangement. |

| π···π Stacking | Interactions between aromatic rings. | Possible, indicated by characteristic features in the fingerprint plot. mdpi.com |

This type of analysis provides a detailed and quantitative understanding of the forces that govern the self-assembly of the molecule in the solid state, which is crucial for understanding its physical properties. scirp.org

Biological and Biomedical Research on 2 Phenoxyethyl Acetate and Its Metabolites

Antimicrobial Efficacy and Mechanisms

2-Phenoxyethyl acetate's utility in various applications is partly due to its ability to inhibit microbial growth. This is often attributed to its hydrolysis product, 2-Phenoxyethanol (B1175444).

Research indicates that 2-Phenoxyethanol, the parent alcohol of 2-Phenoxyethyl acetate (B1210297), demonstrates a wide range of antimicrobial activity. It is effective against both Gram-positive and Gram-negative bacteria, as well as various yeasts. cannabisdatabase.ca Studies on related structures suggest that this compound itself is an active antimicrobial agent. For instance, in a study modifying biologically active compounds, this compound was reported as one of the most active derivatives. researchgate.net The antimicrobial action of its parent compound, 2-Phenoxyethanol, involves mechanisms that disrupt the integrity of microbial cell membranes.

| Microorganism Type | Specific Examples | Activity Noted |

|---|---|---|

| Gram-Negative Bacteria | Pseudomonas aeruginosa | Effective drugbank.com |

| Gram-Negative Bacteria | Escherichia coli | Effective google.com |

| Gram-Positive Bacteria | Staphylococcus aureus | Effective mdpi.com |

| Yeasts | Candida albicans | Effective cannabisdatabase.ca |

| Molds | Aspergillus niger | Effective google.com |

The antimicrobial efficacy of 2-Phenoxyethanol, and by extension this compound, is often enhanced when used in combination with other preservatives. This synergy allows for a broader spectrum of activity and the use of lower concentrations of individual agents. For example, its effectiveness against Pseudomonas aeruginosa can be boosted by combining it with aromatic alcohols like benzyl (B1604629) alcohol or with EDTA. americanpharmaceuticalreview.com A notable synergistic effect has been observed in a ternary mixture containing 2-Phenoxyethanol, 1,2-decanediol, and 1,2-hexanediol, which showed enhanced antimicrobial activity against a range of microorganisms, including bacteria and fungi. google.com

| Co-Preservative | Observed Effect | Target Microorganisms |

|---|---|---|

| Parabens | Synergistic effect. | Broad spectrum |

| 1,2-Decanediol and 1,2-Hexanediol | Clearly synergistically enhanced antimicrobial activity. google.com | Gram-positive bacteria, Gram-negative bacteria, molds, and yeasts. google.com |

| Propolis (ethanolic extracts) | Synergistic interaction. mdpi.com | Staphylococcus aureus mdpi.com |

| EDTA | Enhanced anti-Pseudomonad activity. americanpharmaceuticalreview.com | Pseudomonas aeruginosa americanpharmaceuticalreview.com |

| Quaternary Ammonium Compounds | Used in conjunction for preservative systems. | Broad spectrum |

Broad-Spectrum Activity against Bacteria and Yeasts

Toxicological Assessment and Safety Profiling

The toxicological profile of this compound is primarily understood through studies on its hydrolysis product, 2-Phenoxyethanol, and its subsequent metabolites. Esters like this compound are generally expected to be rapidly hydrolyzed in the body to their constituent alcohol and carboxylic acid. regulations.govresearchgate.net

| Study Type | Species | Route of Exposure | Key Findings |

|---|---|---|---|

| Subchronic/Chronic | Multiple species | Oral | Hepatotoxicity, renal toxicity, and hemolysis at dosages ≥ 400 mg/kg/day. drugbank.com |

| 90-day Study | Rats | Inhalation | Decreased body weight gain and food consumption at 1000 mg/m³. No treatment-related histopathological changes. europa.eu |

| Subchronic | Rats | Oral (dietary) | Assessment of the metabolite phenethyl phenylacetate (B1230308) showed no significant toxicity at tested doses. regulations.gov |

Upon absorption, this compound is expected to be hydrolyzed by carboxylesterases into 2-Phenoxyethanol and acetic acid. researchgate.net The subsequent metabolism of 2-Phenoxyethanol is well-documented. It is rapidly absorbed and extensively metabolized. nih.gov The primary metabolic pathway involves oxidation to phenoxyacetic acid (PhAA), which is the major metabolite found in urine. drugbank.comnih.gov A secondary metabolite, 4-hydroxyphenoxyacetic acid (4-OH-PhAA), has also been identified. nih.gov A human volunteer study demonstrated that following a single oral dose of 2-Phenoxyethanol, the substance was rapidly absorbed, metabolized, and excreted. nih.gov

| Parameter | Finding | Source |

|---|---|---|

| Primary Metabolite | Phenoxyacetic acid (PhAA) | drugbank.comnih.gov |

| Secondary Metabolite | 4-hydroxyphenoxyacetic acid (4-OH-PhAA) | nih.gov |

| Excretion (Human, oral dose) | ~77% excreted as PhAA and ~12% as 4-OH-PhAA in urine within 48 hours. | nih.gov |

| Absorption (Human, oral dose) | Rapid, with peak blood levels of 2-Phenoxyethanol reached in about 1 hour. | nih.gov |

Direct investigations into the neurotoxicity and immunotoxicity of this compound are limited. However, information on its parent compound, 2-Phenoxyethanol, provides some insight. Exposure to high doses of 2-Phenoxyethanol has been associated with acute neurotoxic effects, such as headache, tremors, and central nervous system depression. drugbank.comscbt.com Case studies of occupational exposure to ethylene (B1197577) glycol phenyl ether (2-Phenoxyethanol) have reported symptoms like irritability, impaired memory, and depression. scbt.com A safety assessment of the broader category of Aryl Alkyl Alcohol Simple Acid Esters, which includes related compounds, concluded they have low acute toxicity and no significant toxicity in repeat-dose tests. researchgate.net There is a lack of specific studies focused on the immunotoxic potential of this compound or its primary metabolites in the reviewed literature.

Endocrine Disruptor Screening

The potential for this compound and its primary metabolite, 2-Phenoxyethanol, to act as endocrine disruptors has been a subject of scientific and regulatory evaluation. Toxicity data related to endocrine disruption were not identified specifically for the this compound database in a review of pesticide petitions. regulations.gov The U.S. Environmental Protection Agency (EPA) maintains an Endocrine Disruptor Screening Program (EDSP) to evaluate chemicals, and as scientific knowledge evolves, substances like phenylethyl acetate may be subject to future screening. regulations.govfederalregister.gov

However, extensive reviews have been conducted on its parent compound and primary metabolite, 2-Phenoxyethanol. Current scientific evidence does not support the claim that 2-Phenoxyethanol is an endocrine disruptor at the concentrations commonly used in consumer products. cipherskincare.com Multiple studies and comprehensive reviews have not demonstrated endocrine-disrupting effects. cipherskincare.comlorealdermatologicalbeauty.com Observational studies investigating the association between phenoxyacetic acid (the main metabolite of 2-Phenoxyethanol) and markers of endocrine disruption, such as changes in sex hormones in newborns, did not provide sufficient evidence to confirm an endocrine disruption potential. lorealdermatologicalbeauty.com Regulatory bodies, including the Scientific Committee on Consumer Safety (SCCS) in Europe, have concluded that phenoxyethanol (B1677644) is safe for use as a preservative in cosmetic products at a maximum concentration of 1% and is not classified as a reproductive toxicant. lorealdermatologicalbeauty.comcosmileeurope.eu

Human Exposure and Health Surveillance

Human exposure to this compound is primarily understood through the study of its metabolite, 2-Phenoxyethanol (PhE), a widely used compound in cosmetics, pharmaceuticals, and disinfectants. nih.govuzh.ch Upon entering the body, this compound is expected to hydrolyze to 2-Phenoxyethanol, which is then rapidly absorbed and metabolized. inchem.org

Volunteer studies on both oral and dermal exposure to PhE show it is quickly resorbed into the system. nih.govnih.gov After absorption, PhE is extensively metabolized and efficiently eliminated, primarily through urine. nih.govnih.govresearchgate.net The main metabolites identified in blood and urine are phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), which together account for over 99% of the renally excreted dose. nih.govresearchgate.net These metabolites serve as reliable biomarkers for human biomonitoring of PhE exposure. uzh.choup.com

Studies have quantified the toxicokinetic parameters following exposure. After dermal application, the peak concentration of PhE in blood occurs at approximately 1 to 3 hours. nih.govoup.com The urinary elimination half-lives for PhE and its metabolites are relatively short, ranging from 1.7 to 4.2 hours, indicating rapid excretion from the body. nih.govoup.com The dermal resorption rate of PhE in humans has been estimated to be about 45%. nih.govresearchgate.net

Toxicokinetic Parameters of 2-Phenoxyethanol in Humans Following Dermal and Oral Exposure

| Parameter | Finding | Exposure Route | Source |

|---|---|---|---|

| Primary Metabolites | Phenoxyacetic acid (PhAA), 4-hydroxyphenoxyacetic acid (4-OH-PhAA) | Oral & Dermal | nih.govnih.gov |

| Time to Max. Blood Concentration (Tmax) | ~1.0 - 3.0 hours | Dermal | nih.govoup.com |

| Urinary Excretion (48h post-oral dose) | ~77% as PhAA, ~12% as 4-OH-PhAA | Oral | nih.gov |

| Urinary Elimination Half-life (PhE) | ~1.8 hours | Dermal | nih.gov |

| Urinary Elimination Half-life (PhAA) | ~3.1 hours | Dermal | nih.gov |

| Urinary Elimination Half-life (4-OH-PhAA) | ~4.2 hours | Dermal | nih.gov |

| Dermal Resorption Rate | ~45% | Dermal | nih.govresearchgate.net |

Applications in Pharmaceutical Formulations as a Preservative

This compound is utilized in pharmaceutical formulations as a solvent or excipient, leveraging its antimicrobial properties. ontosight.ai Its application as a preservative is closely linked to its hydrolysis product, 2-Phenoxyethanol, which is a well-established, broad-spectrum preservative. drugbank.com

2-Phenoxyethanol is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts. nih.govlookchem.com This efficacy makes it one of the most common preservatives used in parenteral (injectable) products, particularly in vaccines, to prevent microbial contamination. nih.govvicparkmed.co.nzwho.intgavi.org It is also used in a variety of other products, including ear drops, and topical medications. lookchem.comvicparkmed.co.nz In cosmetic and pharmaceutical applications, it is often used at a maximum concentration of 1.0%. cosmileeurope.eudrugbank.comlookchem.com The selection of 2-Phenoxyethanol as a preservative depends on its antimicrobial functionality and its compatibility with the active pharmaceutical ingredient. nih.gov

Use of 2-Phenoxyethanol (Metabolite of this compound) as a Preservative

| Product Type | Role | Common Concentration | Source |

|---|---|---|---|

| Vaccines | Most frequently used preservative | Not specified, but used widely | nih.govvicparkmed.co.nzwho.int |

| Parenteral Products (Peptides/Proteins) | Commonly used preservative | Not specified | nih.gov |

| Topical Pharmaceuticals | Disinfectant / Preservative | 0.5% - 2.2% | lookchem.com |

| Cosmetics | Preservative | Up to 1.0% | cosmileeurope.eudrugbank.com |

Antioxidant Properties of this compound Derivatives

Research into the biological activities of this compound derivatives has explored their potential as antioxidant agents. The modification of phenolic compounds through esterification can enhance their antioxidant capacity. nih.gov

A study involving the synthesis of various 2-phenoxyethyl benzoates, which are derivatives of this compound, tested their antioxidant activity. najah.edu The results indicated that certain derivatives possessed significant antioxidant properties. One specific derivative demonstrated very good results in an antioxidant test, showing a half-maximal inhibitory concentration (IC50) of 22, which was superior to the benchmark antioxidant ascorbic acid (vitamin C), which had an IC50 of 95 in the same test. najah.edu The antioxidant capacity of phenolic compounds is often linked to the number and arrangement of hydroxyl groups and their ability to stabilize free radicals. nih.govarchivesofmedicalscience.com Studies on other phenolic acid derivatives have also shown that they can exhibit strong radical scavenging activity, sometimes exceeding that of common synthetic antioxidants. mdpi.comtandfonline.comresearchgate.net

Environmental Science and Ecotoxicology of 2 Phenoxyethyl Acetate

Environmental Fate and Transport Processes

The environmental fate of 2-Phenoxyethyl acetate (B1210297) is governed by a combination of biological and physical processes, including its breakdown in the environment, its movement through soil and water, and its tendency to enter the atmosphere.

Biodegradation Pathways and Rates

The biodegradation of 2-Phenoxyethyl acetate is a critical process in its environmental degradation. As an ester, a primary pathway for its breakdown is through hydrolysis, particularly under alkaline conditions, which yields 2-phenoxyethanol (B1175444) and acetate ions.

While specific biodegradation rates for this compound are not extensively documented in publicly available literature, data on structurally similar compounds provide insight into its likely behavior. For instance, esters containing phenoxy groups are generally considered to be moderately biodegradable. The related compound, 2-phenoxyethanol, has been shown to biodegrade, and another analogue, 2-phenoxyethyl isobutyrate, is classified as readily biodegradable, achieving 98% degradation in 28 days in an aerobic activated sludge test. This suggests that this compound is also likely susceptible to microbial degradation in the environment. The acetate portion of the molecule can be readily utilized by a wide range of microorganisms in soil and water. ucdavis.edu

Mobility in Soil and Water Systems

The mobility of this compound in the environment is largely determined by its partitioning behavior between soil/sediment and water, which can be predicted using its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A lower Koc value indicates a higher potential for mobility. ecetoc.org

Estimated Koc values for this compound vary, with one source reporting a value of 120.9 L/kg (Log Koc: 2.083) and another a value of 213.86 L/kg. lookchem.comthegoodscentscompany.com These values suggest that the compound has low to moderate mobility in soil and is likely to adsorb to soil organic matter and sediment. lookchem.comthegoodscentscompany.com This adsorption would reduce its potential to leach into groundwater. Its water solubility is reported to be 1900 mg/L at 35°C. thegoodscentscompany.com

Table 1: Soil Mobility Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 120.9 L/kg | thegoodscentscompany.com |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 213.86 L/kg | lookchem.com |

| Log Koc | 2.083 | thegoodscentscompany.com |

| Water Solubility | 1900 mg/L (at 35°C) | thegoodscentscompany.com |

Volatilization from Environmental Compartments

Volatilization is another potential transport pathway for this compound. This process is influenced by the compound's vapor pressure and its Henry's Law Constant, which describes its partitioning between air and water.

The estimated Henry's Law Constant for this compound is 5.966 x 10⁻⁶ atm-m³/mole. thegoodscentscompany.com This value suggests that volatilization from moist soil and water surfaces is not expected to be a significant environmental fate process. landcareresearch.co.nz Furthermore, its vapor pressure is estimated to be 0.032 mmHg at 25°C, indicating low volatility. thegoodscentscompany.com While some related compounds are described as volatile organic compounds (VOCs), the available data for this compound itself points towards limited volatilization under typical environmental conditions. thegoodscentscompany.com

Ecotoxicological Impact Assessment

The assessment of ecotoxicological impacts involves evaluating the potential for a substance to cause harm to organisms in the environment. This includes studies on both aquatic and terrestrial life.

Aquatic Ecotoxicity Studies

While comprehensive aquatic ecotoxicity data for this compound is limited in the available scientific literature, studies on closely related compounds provide an indication of its potential impact on aquatic ecosystems. Mixtures containing the related compounds 2-phenoxyethyl acrylate (B77674) and 2-phenoxyethyl methacrylate (B99206) have been described as toxic to aquatic life with long-lasting effects. ikonics.comlegislation.gov.ukgoogleapis.com

For the analogue 2-phenoxyethyl isobutyrate, toxicity to freshwater green algae (Raphidocelis subcapitata) has been determined. The data from these studies on related compounds suggest that this compound could also pose a hazard to aquatic organisms.

Table 2: Aquatic Ecotoxicity Data for a Structural Analogue (2-Phenoxyethyl isobutyrate)

| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |

|---|---|---|---|---|

| Raphidocelis subcapitata (Green Alga) | ErC50 (Growth Rate Inhibition) | 18 | 72 h | |

| Raphidocelis subcapitata (Green Alga) | EbC50 (Biomass Inhibition) | 5.2 | 72 h |

Terrestrial Ecotoxicity Studies

There is a notable lack of specific research on the terrestrial ecotoxicity of this compound. Standardized ecotoxicological tests for soil organisms are typically conducted to assess the potential risks of chemicals. noack-lab.com These tests evaluate effects on key soil inhabitants such as earthworms (Eisenia fetida), which are crucial for soil health and structure, and soil microorganisms, which are vital for nutrient cycling. researchgate.netmdpi.communi.cz

Standard testing protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), assess endpoints like acute toxicity (mortality) and chronic effects (reproduction, growth) in earthworms (e.g., OECD 207, OECD 222) and impacts on microbial functions like nitrogen and carbon transformation (e.g., OECD 216, OECD 217). landcareresearch.co.nznoack-lab.com Without specific studies on this compound, its potential to harm soil-dwelling organisms remains uncharacterized, representing a significant data gap in its environmental risk profile.

Remediation and Mitigation Strategies for Environmental Contamination

The release of this compound into the environment necessitates the development and implementation of effective remediation and mitigation strategies to address potential contamination of soil and water. While specific research on the remediation of this compound is limited, strategies can be inferred from studies on structurally similar compounds, including other acetate esters, glycol ethers, and phenoxy compounds. The primary pathways for the environmental breakdown and removal of this compound are expected to involve hydrolysis, biodegradation, and photodegradation. Advanced oxidation processes (AOPs) also present a viable option for its degradation.

Mitigation strategies primarily focus on preventing the release of the chemical at its source. This can be achieved through the adoption of cleaner production techniques, process optimization to minimize waste, and the implementation of closed-loop systems to recycle solvents and catalysts. alliedacademies.org Furthermore, investing in advanced wastewater treatment technologies at manufacturing facilities is crucial to remove pollutants from effluent streams before they are discharged into the environment. alliedacademies.org Establishing and expanding recycling and recovery programs for products containing this chemical can also significantly reduce its environmental footprint. itrcweb.org

Physical and Chemical Degradation

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, breaking the compound down into 2-phenoxyethanol and acetic acid. The rate of this reaction is influenced by pH and temperature. frontiersin.org Generally, the hydrolysis of esters is catalyzed by both acidic and basic conditions. researchgate.net For instance, the hydrolysis half-life of a similar compound, 2-methoxyethyl acetate, is 391 days at a neutral pH of 7 but decreases to 32 days at a more alkaline pH of 8. canada.caenv.go.jp Another related compound, ethylene (B1197577) glycol monoethyl ether acetate, has estimated hydrolysis half-lives of 305 days at pH 7 and 30 days at pH 8. nih.gov While specific data for this compound is not available, a similar trend of accelerated hydrolysis under alkaline conditions can be anticipated.

Interactive Data Table: Hydrolysis Half-Life of Structurally Similar Glycol Ether Acetates

| Compound | pH | Temperature (°C) | Half-Life (days) |

| 2-Methoxyethyl acetate | 7 | 25 | 391 |

| 2-Methoxyethyl acetate | 8 | 25 | 32 |

| Ethylene Glycol Monoethyl Ether Acetate | 7 | 25 | 305 (estimated) |

| Ethylene Glycol Monoethyl Ether Acetate | 8 | 25 | 30 (estimated) |

Photodegradation: Sunlight can induce the degradation of organic compounds in the aquatic environment. This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, sensitized by other substances in the water. nih.gov For phenoxy compounds, photodegradation is a recognized transformation pathway. nih.gov The direct photolysis quantum yield, a measure of the efficiency of a photochemical reaction, has been determined for some phenoxy compounds. For example, the direct photolysis quantum yield of 4-chloro-2-methylphenoxyacetic acid (MCPA) is approximately 0.6 for the anionic form, which is prevalent in surface waters. unito.it The photodegradation quantum yield for certain quaternized dimethylamino phenoxy units has been calculated to be in the range of 0.82 x 10⁻⁵ to 2.15 x 10⁻⁵, indicating they are relatively stable to photodegradation. researchgate.nettubitak.gov.tr While the specific quantum yield for this compound is not documented, its aromatic phenoxy group suggests it may undergo photodegradation, although the efficiency would require experimental determination.

Bioremediation

Bioremediation utilizes microorganisms and plants to break down or sequester environmental pollutants. It is often considered a cost-effective and environmentally friendly approach. nih.govmdpi.com

Microbial Degradation: Microorganisms, including bacteria and fungi, can degrade a wide range of organic compounds. The ester linkage in this compound can be cleaved by microbial esterases, releasing 2-phenoxyethanol and acetic acid, which can then be further metabolized. nih.gov Studies on the biodegradation of phthalate (B1215562) esters, which also contain ester bonds, have shown that various microbial strains can effectively degrade these compounds. For example, Rhodococcus ruber YC-YT1 completely degraded 100 mg/L of di-(2-ethylhexyl) phthalate (DEHP) within three days under optimal conditions. mdpi.com The biodegradation of acetate esters is generally observed to be significant in both soil and water environments. nih.gov

Interactive Data Table: Microbial Degradation of Structurally Similar Ester Compounds

| Compound | Microorganism | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (days) |

| Di-(2-ethylhexyl) phthalate (DEHP) | Rhodococcus ruber YC-YT1 | 100 | 100 | 3 |

| Poly(butylene succinate-co-adipate) (PBSA) film | Soil microorganisms | Not applicable | Significant degradation | 21 |

| Mono-alkyl phthalate esters | Natural sediment microorganisms | Not specified | Half-lives of 16-39 hours at 22°C | 1-2 |

Phytoremediation: This technique uses plants to remove, degrade, or contain contaminants in soil and water. nih.govmdpi.com Plants can enhance the degradation of aromatic compounds in the rhizosphere (the soil region influenced by roots) through a process called rhizodegradation. mdpi.com Various plant species have shown potential for the phytoremediation of polycyclic aromatic hydrocarbons (PAHs), which are also aromatic compounds. For instance, in one study, wheat demonstrated the highest removal rate for PAHs, reaching up to 88.53%. frontiersin.orgfrontiersin.orgnih.gov The removal efficiency is often linked to the extent of the plant's root system, which provides a habitat for degrading microorganisms. frontiersin.org Given its aromatic phenoxy group, this compound could potentially be a candidate for phytoremediation, although specific studies are needed.

Interactive Data Table: Phytoremediation Efficiency for Polycyclic Aromatic Hydrocarbons (PAHs) by Various Plant Species

| Plant Species | Contaminant | Removal Efficiency (%) | Duration (days) |

| Wheat | PAHs | up to 88.53 | Not specified |

| Cotton | PAHs | 20-80 | 70 |

| Ryegrass | PAHs | 20-80 | Not specified |

| Tall Fescue | PAHs | 20-80 | Not specified |

| Alfalfa (Medicago sativa) | PAHs | 99.40 | 150 |

Advanced Oxidation Processes (AOPs)

AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These processes are often effective for degrading recalcitrant organic compounds. researchgate.net

Ozonation and UV/H₂O₂: Processes like ozonation (O₃) and the combination of ultraviolet (UV) light with hydrogen peroxide (H₂O₂) generate highly reactive hydroxyl radicals that can break down complex organic molecules. researchgate.netscispace.com Studies on phenoxyacetic acid have shown that ozonation can effectively degrade this compound, with intermediates including phenyl formate, salicylic (B10762653) acid, and phenol (B47542). researchgate.net The efficiency of AOPs for degrading various esters has also been documented, with removal efficiencies ranging from 40.3% to 100% for phthalate esters. minamataconvention.org A kinetic model for the degradation of a mixture of herbicides including 2,4-dichlorophenoxyacetic acid by the UV/H₂O₂ process has been developed, demonstrating its applicability. scispace.com These findings suggest that AOPs could be a powerful tool for the remediation of water contaminated with this compound.

Interactive Data Table: Efficiency of Advanced Oxidation Processes for Related Compounds

| Process | Compound | Initial Concentration | Removal Efficiency (%) | Reference |

| Ozonation | Phenoxyacetic acid | 100-2000 mg/L | High (specific % not stated) | researchgate.net |

| UV/H₂O₂ | Phthalate esters | 0.04-250 mg/L | 40.3 - 100 | minamataconvention.org |

| UV/H₂O₂ | 2,4-Dichlorophenoxyacetic acid | Not specified | Effective degradation | scispace.com |

Mitigation at Industrial Sites

Preventing environmental contamination at the source is the most effective mitigation strategy. alliedacademies.org This involves a multi-faceted approach at industrial facilities that manufacture or use this compound. Key strategies include:

Process Optimization: Modifying manufacturing processes to reduce the generation of waste and byproducts. alliedacademies.org

Recycling and Reuse: Implementing closed-loop systems to recover and reuse solvents and unreacted chemicals. alliedacademies.org

Waste Treatment: Installing and maintaining effective wastewater treatment plants to remove the chemical from effluents before discharge. alliedacademies.org This can include biological treatment and advanced oxidation processes.

Pollutant Release and Transfer Registers (PRTRs): Publicly accessible databases of pollutant releases can encourage facilities to reduce their emissions. oecd.org

Best Available Techniques (BAT): Adopting the most effective and advanced production processes and abatement methods to prevent and control industrial pollution. oecd.org

Case studies of site remediation for other industrial solvents, such as chlorinated solvents and petroleum hydrocarbons, demonstrate that a combination of in-situ chemical oxidation, bioremediation, and physical removal methods can be effective in achieving cleanup goals. regenesis.comepa.govfrtr.govfrtr.govclu-in.org These approaches could be adapted for sites contaminated with this compound.

Industrial and Advanced Materials Applications of 2 Phenoxyethyl Acetate

Role in Polymer Chemistry and Material Science

2-Phenoxyethyl acetate (B1210297) (PEA) is a versatile organic compound utilized in various industrial applications, particularly within polymer and materials science. ontosight.ai Its distinct chemical properties make it a valuable component in the formulation of a range of materials. ontosight.ai

As a Solvent for Cellulose (B213188) Acetate and Resins

PEA's predecessor, 2-phenoxyethanol (B1175444), is recognized as a solvent for cellulose acetate, dyes, inks, and various resins. This solvent capability is crucial in processes where these polymers need to be in a liquid state for application or processing. While direct information on 2-phenoxyethyl acetate's solvent properties for cellulose acetate is less common, its structural similarity to 2-phenoxyethanol suggests comparable solvent characteristics. Its utility extends to being a solvent in paints, coatings, and adhesives. cymitquimica.com

The effectiveness of a solvent is often related to its compatibility with a given polymer. For instance, in the context of coatings, solvents are chosen based on their ability to dissolve various resins like nitrocellulose, ethyl cellulose, and vinyl, phenolic, alkyd, and ester-type resins.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.2 g/mol |

| Appearance | Colorless liquid |

| Odor | Pleasant, slightly sweet |

| Source: ontosight.ai |

Application in Digital Light Processing (DLP) 3D Printing Resins

Recent advancements in additive manufacturing, specifically in Digital Light Processing (DLP) 3D printing, have highlighted novel applications for this compound. acs.orgnih.gov DLP is a 3D printing technology that utilizes a digital light projector to cure an entire layer of photopolymer resin at once. tandfonline.com

In the development of photocurable resins for DLP, this compound has been explored as a key component. acs.orgnih.gov For instance, research has been conducted on photopolymer resins for high-resolution DLP printing systems that include components like 2-phenoxyethyl acrylate (B77674) (POEA), with which PEA is structurally analogous. tandfonline.com

Compatibility with Triplet-Triplet Annihilation Upconversion Systems

A significant area of research is the integration of Triplet-Triplet Annihilation Upconversion (TTA-UC) systems into DLP 3D printing. acs.orgnih.gov TTA-UC is a process that converts lower-energy photons into higher-energy ones, which can then initiate photopolymerization. ccspublishing.org.cnresearchgate.net This allows for the use of visible light, such as green light, to cure resins, offering advantages over traditional UV-light-based systems. acs.orgchemrxiv.org

In studies investigating TTA-UC-based photopolymerization, this compound has been used as a non-polymerizable solvent to characterize the fundamental photophysical properties of the TTA-UC system. acs.orgnih.gov Specifically, it was used to determine the upconversion quantum efficiency (ΦUC) and the intensity threshold (Ith) of a system composed of a sensitizer (B1316253) (like Platinum(II) octaethylporphyrin, PtOEP) and an annihilator (like 9,10-diphenylanthracene, DPA). acs.orgnih.gov The use of a non-polymerizable analogue like this compound was crucial to avoid interference from the polymerization of the monomer, 2-phenoxyethyl acrylate, during these measurements. acs.orgnih.gov

Use as a Non-Polymerizable Solvent in Photopolymerization

In the context of photopolymerization studies for DLP 3D printing, this compound serves as an ideal non-polymerizable solvent. acs.orgnih.gov Its structural similarity to the reactive monomer 2-phenoxyethyl acrylate allows for the study of the photochemical system in a comparable solvent environment without the complexities of ongoing polymerization. acs.orgnih.gov

Research has shown that in a TTA-UC system, the monomer itself (2-phenoxyethyl acrylate) can quench the upconverted fluorescence, complicating quantitative analysis. acs.orgnih.gov By replacing the reactive monomer with this compound, researchers were able to accurately measure key parameters of the TTA-UC process. acs.orgnih.gov This fundamental understanding is critical for optimizing resin formulations for high-resolution 3D printing. chemrxiv.org

Table 2: Components in a Studied TTA-UC System

| Component | Role |

| This compound | Non-polymerizable solvent |

| Platinum(II) octaethylporphyrin (PtOEP) | Sensitizer |

| 9,10-Diphenylanthracene (DPA) | Annihilator/Emitter |

| Source: acs.orgnih.gov |

Chemical Intermediate in Organic Synthesis

This compound is a valuable intermediate in organic synthesis. ontosight.aiontosight.ai It can be prepared by the reaction of 2-phenoxyethanol with acetic anhydride. lookchem.com Its utility as a building block is demonstrated in its use for the preparation of other compounds, such as 1-acetoxy-2-(4-acetylphenoxy)ethane. lookchem.com Furthermore, it has been used as a starting material in the synthesis of photoinitiators for the photopolymerization of unsaturated systems. google.com The compound also serves as an intermediate in the synthesis of certain pharmaceuticals and pesticides. ontosight.ai

Coalescing Agent in Coatings and Inks

In the coatings and inks industry, this compound's precursor, 2-phenoxyethanol, is known to function as a coalescing agent. Coalescing agents are high-boiling point solvents that act as temporary plasticizers for latex particles in a coating formulation. google.com They reduce the minimum film formation temperature (MFFT), allowing the polymer particles to fuse together into a continuous, coherent film as the coating dries. specialchem.com

Given its structural and chemical similarities to 2-phenoxyethanol, this compound is also expected to exhibit coalescing properties. The ability to facilitate proper film formation is critical for the performance and durability of paints, architectural coatings, and printing inks. specialchem.com

Future Directions and Emerging Research Areas

Development of Novel 2-Phenoxyethyl Acetate (B1210297) Derivatives with Enhanced Properties

The core structure of 2-phenoxyethyl acetate serves as a versatile scaffold for the development of new molecules with tailored properties. By chemically modifying the phenoxy and acetate groups, researchers are creating derivatives with enhanced or entirely new functionalities.

Recent research has focused on synthesizing derivatives for specific biological targets. For instance, novel arylpiperazine derivatives incorporating a 2-phenoxyethyl moiety have been synthesized and investigated as potential androgen receptor (AR) antagonists, which are significant in prostate cancer research. frontiersin.orgnih.gov The synthesis involves multi-step reactions, starting from precursors and adding different chemical groups to the phenoxy ring to study structure-activity relationships (SAR). frontiersin.org For example, the introduction of substituents like bromo or dimethyl groups on the phenoxy ring of 1-benzhydryl-4-(4-(2-phenoxyethyl)benzyl)piperazine derivatives has been explored to optimize their biological activity. frontiersin.org

Another area of development is in agrochemicals. Novel phenoxyacetamide derivatives have been synthesized and tested for their insecticidal properties against agricultural pests like the cotton leafworm, Spodoptera littoralis. researchgate.net These syntheses often involve reacting a precursor like N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with various reagents to create a library of new compounds. researchgate.net

Furthermore, derivatives are being developed for other therapeutic areas. The synthesis of 2-((2-phenoxyethyl) thio)-1H-benzimidazole derivatives has been pursued to target the Binding Function 3 (BF3) site of the androgen receptor, offering an alternative strategy to conventional treatments. acs.org Additionally, 5-[2-(Phenoxy)ethyl] derivatives of pyrimidinone have been synthesized as potential agents against opportunistic infections. researchgate.net The synthesis of these compounds often involves the condensation of ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with guanidine (B92328) or thiourea (B124793). researchgate.net

| Derivative Class | Synthetic Precursor/Method | Target Application/Property | Research Finding |

| Arylpiperazine Derivatives | 1-(diphenylmethyl)-piperazin and substituted phenols via multi-step synthesis. frontiersin.orgnih.gov | Androgen Receptor (AR) Antagonists | Introduction of cycloalkyl groups at specific positions on the phenyl ring was shown to be beneficial for anticancer activity. frontiersin.org |

| Phenoxyacetamide Derivatives | N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide reacted with cyanoacetamide and other derivatives. researchgate.net | Insecticidal Agents | Several synthesized compounds exhibited excellent insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. researchgate.net |